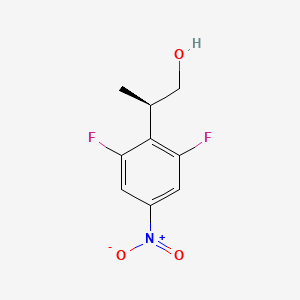

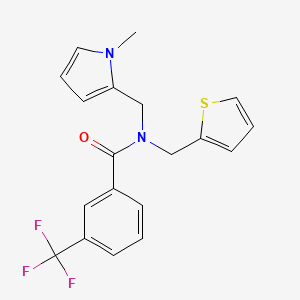

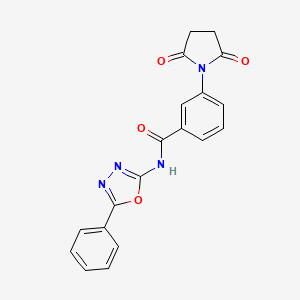

4-benzyl-N-(4-chlorobenzyl)-1-phthalazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phthalazine derivatives, including compounds like 4-benzyl-N-(4-chlorobenzyl)-1-phthalazinamine, have garnered attention for their potential in medicinal chemistry and material science due to their unique structural and chemical properties. These compounds serve as key intermediates in the synthesis of a variety of pharmacologically active molecules and exhibit a wide range of chemical reactivities and interactions.

Synthesis Analysis

The synthesis of phthalazine derivatives often involves multi-component reactions (MCRs) that allow for the efficient assembly of complex molecules from simple substrates in a single operation. For instance, the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives can be catalyzed by specific catalysts in aqueous media, highlighting a green chemistry approach with advantages such as high yields, short reaction times, and mild reaction conditions (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is characterized by X-ray diffraction methods, revealing insights into the electron distribution, bond lengths, and angles that govern the reactivity and interactions of these molecules. Studies on the hydrogen-bonded structures of phthalazine with chloro- and nitro-substituted benzoic acids have provided detailed structural data, highlighting the importance of intermolecular interactions in determining the molecular conformation and stability of these compounds (Gotoh & Ishida, 2011).

Chemical Reactions and Properties

Phthalazine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and condensations, to yield a wide array of functionalized molecules. These reactions are influenced by the electronic effects of substituents on the phthalazine ring, which can be systematically studied through spectroscopic methods and theoretical calculations (Bodzioch et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis Techniques : Research has focused on developing efficient synthesis methods for phthalazinamine derivatives, including 4-benzyl-N-(4-chlorobenzyl)-1-phthalazinamine. Techniques such as ultrasonication have been used to improve the yield and reaction times of these compounds, highlighting their potential in producing fluorinated heterocyclic compounds with interesting biological activities (Pothiredd et al., 2022).

Antimicrobial Properties : Certain derivatives of 4-benzyl-2H-phthalazine have been found to exhibit promising antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi, underscoring their potential in addressing antibiotic resistance (El-Wahab et al., 2011).

Antifungal Activity : Some phthalazinone derivatives have demonstrated remarkable antifungal activities against pathogenic yeasts and filamentous fungi, suggesting their utility in developing new antifungal agents (Derita et al., 2013).

Chemical Properties and Applications

Catalytic Applications : The compound has been utilized in catalyst development for one-pot synthesis of various heterocyclic derivatives, indicating its versatility in organic synthesis and potential in green chemistry (Khazaei et al., 2015).

Structural Characterization : Detailed structural analyses of related compounds have been conducted to understand their molecular configurations, which is crucial for designing compounds with desired biological or chemical properties (Qin et al., 2020).

Polymer Science : Derivatives of phthalazinamine have been incorporated into high-performance polymers, demonstrating enhanced thermal and oxidative stability. Such polymers are promising materials for engineering applications requiring durability at high temperatures (Liu et al., 2001).

Eigenschaften

IUPAC Name |

4-benzyl-N-[(4-chlorophenyl)methyl]phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3/c23-18-12-10-17(11-13-18)15-24-22-20-9-5-4-8-19(20)21(25-26-22)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBUWFGJVUFRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(4-chlorobenzyl)-1-phthalazinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)

![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)